Tetra-n-pentyltin
Overview
Description
It is a colorless to yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and aromatic hydrocarbons . This compound is part of the broader class of organotin compounds, which are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Tetra-n-pentyltin can be synthesized through several methods. One common synthetic route involves the reaction of n-pentylmagnesium bromide with tin(IV) bromide in a solvent such as toluene . The reaction conditions typically require careful control of temperature and stoichiometry to achieve high yields. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Tetra-n-pentyltin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, in oxidation reactions, this compound can react with oxidizing agents to form tin oxides and other by-products . In substitution reactions, the n-pentyl groups can be replaced by other alkyl or aryl groups, leading to the formation of different organotin compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetra-n-pentyltin has several scientific research applications across various fields. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions . In biology and medicine, organotin compounds, including this compound, have been studied for their potential use as antifungal and antibacterial agents . In industry, this compound is used in the production of polymers, coatings, and other materials due to its ability to enhance the properties of these products .
Mechanism of Action
The mechanism of action of tetra-n-pentyltin involves its interaction with cellular components, leading to various biochemical effects. Organotin compounds are known to disrupt cellular processes by binding to proteins and enzymes, thereby inhibiting their function . This can result in the disruption of metabolic pathways and cellular signaling, ultimately leading to cell death. The specific molecular targets and pathways involved depend on the concentration and exposure duration of the compound .
Comparison with Similar Compounds
Tetra-n-pentyltin can be compared with other similar organotin compounds, such as tetra-n-butyltin and tetra-n-propyltin . While these compounds share similar chemical structures and properties, this compound is unique in its specific applications and reactivity. For example, this compound may exhibit different reactivity patterns in substitution reactions compared to tetra-n-butyltin due to the longer alkyl chain length . This uniqueness makes this compound valuable in specific industrial and research applications.
Similar Compounds::- Tetra-n-butyltin
- Tetra-n-propyltin
- Tetra-n-octyltin
Properties
IUPAC Name |
tetrapentylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHHMOWXLBXVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(CCCCC)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191076 | |
Record name | Stannane, tetrapentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3765-65-9 | |
Record name | Tetrapentylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3765-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrapentyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003765659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC92631 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tetrapentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPENTYLTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9QN6X7GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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